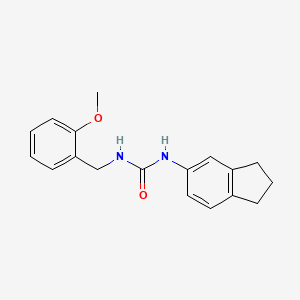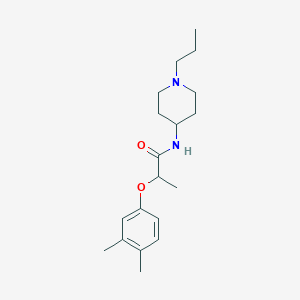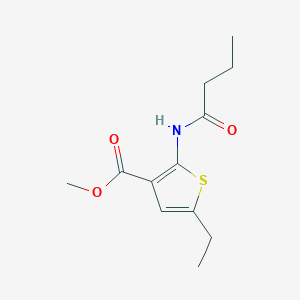![molecular formula C15H23N3O4 B4769350 2-{2-[4-(2-nitrobenzyl)-1-piperazinyl]ethoxy}ethanol](/img/structure/B4769350.png)
2-{2-[4-(2-nitrobenzyl)-1-piperazinyl]ethoxy}ethanol
描述
2-{2-[4-(2-nitrobenzyl)-1-piperazinyl]ethoxy}ethanol, commonly known as NBPEE, is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a versatile compound that has been used in various fields of research, including drug development, biomedical research, and material science. NBPEE is a complex molecule that requires specific synthesis methods to produce it in a pure form.
作用机制
The mechanism of action of NBPEE is primarily through the inhibition of PKC. PKC is a family of enzymes that play a crucial role in various cellular processes, including cell proliferation, differentiation, and apoptosis. NBPEE binds to the regulatory domain of PKC, preventing its activation and subsequent downstream signaling. This leads to the inhibition of cell growth and proliferation.
Biochemical and Physiological Effects:
NBPEE has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by targeting PKC. NBPEE has also been shown to enhance the mechanical properties of polymers, making them more durable. Additionally, NBPEE has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
实验室实验的优点和局限性
One of the main advantages of using NBPEE in lab experiments is its potent inhibition of PKC. This makes it a useful tool for studying the role of PKC in various cellular processes. Additionally, NBPEE has been shown to have low toxicity, making it a safe compound to use in lab experiments. However, the synthesis of NBPEE is a complex process that requires careful handling of the reagents and purification steps to ensure the purity of the final product. This can be a limitation for researchers who do not have access to specialized equipment and expertise.
未来方向
There are several future directions for the use of NBPEE in scientific research. One potential direction is the development of NBPEE-based drug delivery systems. NBPEE has been shown to act as a carrier for various drugs, making it a potential candidate for the development of targeted drug delivery systems. Additionally, the use of NBPEE in the treatment of inflammatory diseases is an area of active research. Finally, the development of novel synthesis methods for NBPEE could lead to the production of more efficient and cost-effective methods of producing this compound.
Conclusion:
In conclusion, NBPEE is a complex molecule that has gained significant attention in scientific research due to its unique properties. It is a potent inhibitor of PKC, making it a useful tool for studying the role of PKC in various cellular processes. NBPEE has also been shown to have various biochemical and physiological effects, making it a potential candidate for the development of drug delivery systems and the treatment of inflammatory diseases. However, the synthesis of NBPEE is a complex process that requires careful handling of the reagents and purification steps to ensure the purity of the final product.
科学研究应用
NBPEE has been extensively used in scientific research due to its unique properties. It is a potent inhibitor of protein kinase C (PKC), which is a family of enzymes that play a crucial role in various cellular processes, including cell proliferation, differentiation, and apoptosis. NBPEE has been shown to inhibit the growth of cancer cells by targeting PKC. It has also been used in the development of drug delivery systems, where it acts as a carrier for various drugs. NBPEE has also been used in material science, where it has been shown to enhance the mechanical properties of polymers.
属性
IUPAC Name |
2-[2-[4-[(2-nitrophenyl)methyl]piperazin-1-yl]ethoxy]ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O4/c19-10-12-22-11-9-16-5-7-17(8-6-16)13-14-3-1-2-4-15(14)18(20)21/h1-4,19H,5-13H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXXYCPCIXXFNPI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCOCCO)CC2=CC=CC=C2[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-methyl-2-{[2-(4-methylphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl benzenesulfonate](/img/structure/B4769267.png)
![N-[4-(1-benzofuran-2-ylcarbonyl)phenyl]acetamide](/img/structure/B4769274.png)

![N-[1-(1,3-benzodioxol-5-yl)ethyl]-2,4-dimethylbenzenesulfonamide](/img/structure/B4769292.png)

![1-(4-fluorobenzyl)-5-[(6-nitro-1,3-benzodioxol-5-yl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4769305.png)
![N-(4-chlorobenzyl)-2-[(2-isopropyl-5-methylphenoxy)acetyl]hydrazinecarbothioamide](/img/structure/B4769314.png)
![N-(2-methoxyethyl)-3-[4-(1-piperidinylsulfonyl)phenyl]propanamide](/img/structure/B4769316.png)
![ethyl 4-[(3-chloro-2-methylphenyl)amino]-2-hydroxy-4-oxo-2-(trifluoromethyl)butanoate](/img/structure/B4769324.png)

![11-(4-methoxyphenyl)-7,9-dimethyl-6-propylpyrimido[4',5':3,4]pyrrolo[1,2-a]quinoxaline-8,10(7H,9H)-dione](/img/structure/B4769356.png)
![N-({5-[(3-chloro-2-methylphenoxy)methyl]-2-furyl}methylene)-3-(ethylthio)-5-(2-furyl)-4H-1,2,4-triazol-4-amine](/img/structure/B4769362.png)
![4-{2-[(4-chlorophenyl)amino]-2-oxoethoxy}-N-(4-methylphenyl)benzamide](/img/structure/B4769363.png)
![N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-5-(2-thienyl)-3-isoxazolecarboxamide](/img/structure/B4769376.png)
